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Compound of Interest

Compound Name: 1,2-Dinitronaphthalene

CAS No.: 27478-34-8

Cat. No.: B1583831 Get Quote

Executive Summary & Structural Context
1,2-Dinitronaphthalene (1,2-DNN) represents a unique case in nitroarene spectroscopy due

to the severe steric repulsion between the vicinal nitro groups.[1] Unlike the thermodynamically

favored 1,5- and 1,8-isomers obtained from direct nitration, the 1,2-isomer forces the nitro

groups to twist significantly out of the aromatic plane to relieve strain.[1] This "steric inhibition of

resonance" fundamentally alters its spectroscopic signature compared to planar nitro-

naphthalenes.[1][2]

CAS Number: 24934-47-2[1][2][3]

Molecular Formula:

[1][3][4][5][6]

Molecular Weight: 218.17 g/mol [1][2][3][7]

Key Structural Feature: Ortho-nitro repulsion (C1-C2) vs. Peri-interaction (C1-C8).[1][2]

Synthesis & Sample Preparation
Direct nitration of naphthalene yields 1-nitronaphthalene, followed by 1,5- and 1,8-

dinitronaphthalenes.[1][2] The 1,2-isomer is not a major product of direct nitration.[1][2] It must

be synthesized via indirect routes to ensure isomeric purity for spectral analysis.[1][2]
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Protocol: Diazotization of 2-Nitro-1-naphthylamine
The most reliable route involves the oxidation of the amino group in 2-nitro-1-naphthylamine or

the deamination of a dinitro-amine precursor.[1]

Step-by-Step Workflow:

Precursor Dissolution: Dissolve 2-nitro-1-naphthylamine in glacial acetic acid.

Diazotization: Add nitrosylsulfuric acid (prepared from

in conc.

) at <

.[1][2]

Sandmeyer-Type Nitration: Treat the diazonium salt with excess sodium nitrite in the

presence of copper catalyst (Cu/CuSO4) to replace the

group with

.[1][2]

Purification: Recrystallize from ethanol/acetone to remove mononitro byproducts.

Sample Preparation for Spectroscopy:

NMR: Dissolve ~10 mg in

or

. Note that

may cause slight shifts in OH/NH impurities but stabilizes the dipole of the dinitro system.[2]

MS: Dilute to 1 ppm in Methanol/DCM (50:50) for ESI/APCI or use direct probe for EI.[1][2]

Mass Spectrometry (MS) Data
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The mass spectrum of 1,2-dinitronaphthalene is dominated by the "Ortho Effect," where the

proximity of the two nitro groups facilitates intramolecular oxygen transfer and radical

elimination pathways that are absent in the 1,3- or 1,4-isomers.[1]

Fragmentation Pathway Analysis[1][2]
Molecular Ion (

): m/z 218 (Strong, stable aromatic core).[1]

Ortho-Effect Loss (

): Loss of Oxygen (O) to form a nitro-nitroso intermediate is possible but less common than
NO loss.[1][2]

Primary Fragmentation (

): Loss of

radical.[1][2] The interaction between ortho-nitro groups often leads to the expulsion of NO,
forming a phenoxy-cation-like species.[1]

Secondary Fragmentation (

): Loss of

.[1][2]

Diagnostic MS Peaks:
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m/z Ion Identity Interpretation

218
Molecular Ion (Base peak in

soft ionization)

188
Characteristic of ortho-dinitro

interaction

172 Loss of one nitro group

126
Naphthalene radical cation

(Core stability)

MS Fragmentation Logic Diagram

Molecular Ion
[C10H6(NO2)2]+

m/z 218

[M - NO]+
m/z 188

(Ortho Effect)
- NO (30)

[M - NO2]+
m/z 172

- NO2 (46)

Naphthalene Cation
[C10H6]+
m/z 126

- CO/NO

- NO2 (46)

Click to download full resolution via product page

Caption: Fragmentation pathway of 1,2-dinitronaphthalene showing the characteristic ortho-

effect loss of NO.[1]

Infrared Spectroscopy (IR)
The IR spectrum provides direct evidence of the steric strain.[1][2] In planar nitroarenes,

conjugation lowers the N-O stretching frequency.[1][2] In 1,2-dinitronaphthalene, the nitro

groups twist out of plane, reducing conjugation and shifting bands to higher wavenumbers

(closer to aliphatic nitro values).[1]

Key Absorption Bands:
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Vibration Mode
Frequency (

)
Structural Insight

1545 - 1560

Asymmetric stretch.[1][2]

Shifted higher due to loss of

conjugation (steric twist).

1350 - 1370 Symmetric stretch.[1][2]

1600, 1585
Aromatic ring breathing

modes.[1]

850 - 870
C-N stretch, often weak but

diagnostic.[1][2]

760 - 800
Out-of-plane bending (4

adjacent H's on ring B).[1][2]

Nuclear Magnetic Resonance (NMR)
The NMR spectrum of 1,2-dinitronaphthalene is distinct from the symmetric 1,5- and 1,8-

isomers.[1] The molecule lacks the high symmetry of the 1,5-isomer (

) or 1,8-isomer (

), leading to a more complex splitting pattern.[1]

H NMR Data (Predicted/Diagnostic)
Solvent:

or

[1][6]

The protons are split into two distinct rings.[1][2] Ring A (C1-C4) bears the nitro groups; Ring B

(C5-C8) is unsubstituted but electronically affected.[1][2]

H3 (Ortho to NO2): The proton at C3 is ortho to the C2-nitro group.[2] It will be the most

deshielded doublet.[1][2]
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H4 (Meta to NO2): Coupled to H3.

H8 (Peri to NO2): The proton at C8 is spatially close to the C1-nitro group (peri-interaction).

[1] This causes significant deshielding, often shifting H8 downfield, distinct from the other

Ring B protons.[1][2]

Diagnostic Chemical Shifts:

Proton
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Assignment
Logic

H3 8.20 - 8.35 Doublet (d)

Deshielded by

ortho-

(C2).[1]

H4 8.05 - 8.15 Doublet (d)
Para to C1-

.[1]

H8 8.40 - 8.60 Multiplet/d -

Peri-deshielding

by C1-

. Most downfield

signal.[1][2]

H5 7.90 - 8.00 Multiplet -
Pseudo-ortho

effect.[1][2]

H6, H7 7.70 - 7.85 Multiplet -
Remote aromatic

protons.[1][2]

C NMR Data
The spectrum will show 10 unique carbon signals due to the lack of symmetry (unlike 1,5-DNN

which shows only 5 signals).[1]

C-NO2 (C1, C2): Quaternary carbons, very weak intensity, appearing at 145 - 150 ppm.[1]

C-H (Aromatic): 122 - 135 ppm.[1][2][4][5][6][8]
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Junction Carbons (C9, C10): Quaternary, ~130-135 ppm.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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